4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
For industrial production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize green oxidation reactions in microchannel reactors to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)morpholine dihydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
Uniqueness
4-(Azetidin-3-yl)-1-benzyl-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-(azetidin-3-yl)-1-benzyltriazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)8-16-9-12(14-15-16)11-6-13-7-11;;/h1-5,9,11,13H,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVUFGLLFGOYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN(N=N2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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